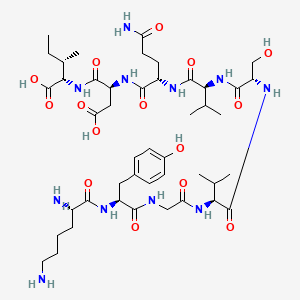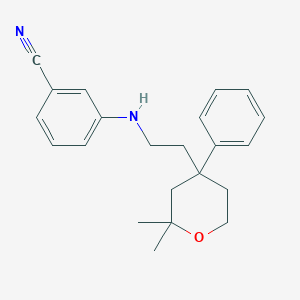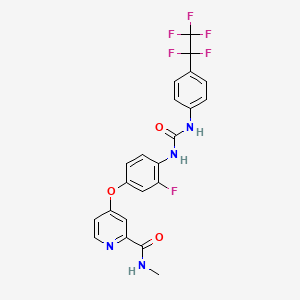
Icmt-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-23 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase. This enzyme is involved in the post-translational modification of proteins, particularly those containing C-terminal CAAX or CXC motifs. This compound has shown potential in scientific research, particularly in the fields of cancer biology and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-23 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Scaling up: Using larger reactors and more efficient purification techniques to produce this compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Icmt-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Applications De Recherche Scientifique
Icmt-IN-23 has several scientific research applications, including:
Mécanisme D'action
Icmt-IN-23 exerts its effects by inhibiting isoprenylcysteine carboxylmethyltransferase, an enzyme responsible for the carboxylmethylation of proteins containing C-terminal CAAX or CXC motifs. This inhibition disrupts the proper localization and function of these proteins, particularly RAS proteins, which play a crucial role in cell proliferation and survival . By inhibiting this enzyme, this compound can effectively reduce the activation of RAS proteins and subsequently inhibit cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysmethynil: Another inhibitor of isoprenylcysteine carboxylmethyltransferase, known for its anti-cancer properties.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and show similar inhibitory effects on isoprenylcysteine carboxylmethyltransferase.
Uniqueness of Icmt-IN-23
This compound stands out due to its high potency and specificity for isoprenylcysteine carboxylmethyltransferase, with an inhibitory concentration (IC50) of 0.123 micromolar . This makes it a valuable tool for studying the role of this enzyme in various biological processes and for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C22H26N2O |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-21(2)17-22(13-15-25-21,19-6-4-3-5-7-19)12-14-24-20-10-8-18(16-23)9-11-20/h3-11,24H,12-15,17H2,1-2H3 |
Clé InChI |
CLYVRUUIHVQWOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)







![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)

